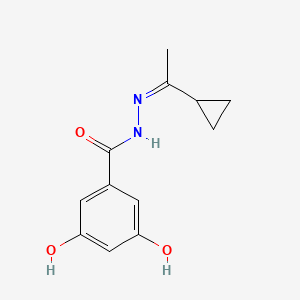
N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and an amine group. The compound has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the growth of various microorganisms and cancer cells, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cellular metabolism. The compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine is its broad spectrum of biological activities. The compound has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making it a versatile tool for scientific research. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine. One area of interest is the development of new drugs based on the compound's structure. Researchers are also investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction for future research is the optimization of the synthesis and purification methods to improve the yield and purity of the compound. Finally, there is a need for further studies to elucidate the mechanism of action and biochemical effects of this compound.
Synthesis Methods
The synthesis of N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine involves the reaction of mesityl chloride with thiosemicarbazide in the presence of a base, followed by cyclization using an acid catalyst. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
N-mesityl-5-methyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess various biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as a scaffold for designing new drugs.
properties
IUPAC Name |
5-methyl-N-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-7-5-8(2)11(9(3)6-7)13-12-15-14-10(4)16-12/h5-6H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZSRFVEDCKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)


![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)
![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)

![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)
![1-allyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5361466.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)
